molecular formula C14H8BrN3 B187515 9-Bromo-6H-indolo[2,3-b]quinoxaline CAS No. 57743-36-9

9-Bromo-6H-indolo[2,3-b]quinoxaline

Numéro de catalogue: B187515
Numéro CAS: 57743-36-9
Poids moléculaire: 298.14 g/mol
Clé InChI: QOKOGWODOOMQTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-Bromo-6H-indolo[2,3-b]quinoxaline (C₁₄H₈BrN₃; MW 298.14) is a heterocyclic compound featuring a fused indole and quinoxaline framework. The bromine atom at the 9-position enhances its reactivity and electronic properties, making it a versatile intermediate in medicinal and materials chemistry . Its structure enables participation in cross-coupling reactions, such as Suzuki and Buchwald–Hartwig, to introduce diverse substituents . The compound exhibits moderate stability under standard conditions (stored at 2–8°C) and is utilized in synthesizing antitumor, antiviral, and anticoagulant agents .

Propriétés

IUPAC Name

9-bromo-6H-indolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKOGWODOOMQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418261
Record name 9-Bromo-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57743-36-9
Record name NSC78689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Bromo-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Mechanism and Conditions

The most widely documented method involves the condensation of 5-bromo isatin with o-phenylene diamine in refluxing rectified spirit. The reaction proceeds through a two-step mechanism:

  • Cyclocondensation : 5-Bromo isatin (0.0015 mol) reacts with o-phenylene diamine (0.001 mol) in a 1:1 molar ratio under reflux for 30 minutes, forming the intermediate 9-bromo-6H-indolo[2,3-b]quinoxaline core.

  • Sulfonation : The intermediate is treated with chlorosulfonic acid (0.0015 mol) at reflux for 5 hours to yield This compound-3-sulfonyl chloride , which is subsequently converted to sulfonamide derivatives via reaction with aromatic amines.

Optimization and Yield

  • Solvent : Rectified spirit or ethanol (12–40 mL per 0.001 mol substrate) ensures homogeneity.

  • Temperature : Reflux at 80–90°C maximizes cyclization efficiency.

  • Yield : 67% for the initial cyclocondensation step; sulfonation achieves 75–80% yield after recrystallization.

Table 1: Characterization Data for Classical Method Derivatives

CompoundMelting Point (°C)Rf ValueIR Peaks (cm⁻¹)
Intermediate core110–1150.87594.68 (Ar-Br), 3112.25 (C-H)
Sulfonamide185–1900.761334.85 (S=O asym), 1701 (C=N)

Ruthenium-Catalyzed One-Pot C–H Functionalization

Catalytic Strategy

A modern approach employs Ru(II) catalysts for double C–N bond formation in one pot:

  • C–H Activation : 2-Arylquinoxalines undergo ortho-C–H functionalization with sulfonyl azides, forming a five-membered ruthenacyclic intermediate.

  • Oxidative Annulation : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) induces radical-mediated cyclization to yield the indoloquinoxaline scaffold.

Advantages and Scope

  • Yield : Up to 94% with electron-deficient aryl groups.

  • Broad Substrate Tolerance : Accommodates sulfonyl azides with –NO₂, –CF₃, and –CN substituents.

  • Mechanistic Insight : Radical trapping experiments confirm the involvement of a nitrogen-centered radical intermediate.

Palladium-Catalyzed Suzuki Coupling and Annulation

Two-Step Synthesis

This method combines cross-coupling and annulation:

  • Suzuki Coupling : 2,3-Dibromoquinoxaline reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis to form 2-aryl-3-bromoquinoxalines.

  • C–N Coupling : The intermediate undergoes Pd-catalyzed coupling with aliphatic amines (e.g., butylamine) to yield 6-substituted-9-bromo derivatives.

Key Findings

  • Yield : 71–80% for Suzuki coupling; 65–75% for annulation.

  • Electrochemical Properties : Derivatives with electron-donating groups (e.g., –OCH₃) exhibit reduced band gaps (2.8–3.1 eV), enhancing photochemical activity.

Table 2: Palladium-Catalyzed Method Performance

StepCatalystSolventTemperature (°C)Yield (%)
Suzuki CouplingPd(PPh₃)₄Toluene11071–80
C–N AnnulationPd(OAc)₂/XantphosDMF12065–75

Annulation of 2,3-Dioxo-2,3-Dihydroindole Derivatives

Condensation Approach

Reaction of 1,5-disubstituted 2,3-dioxo-2,3-dihydroindole with o-phenylene diamine in acetic acid yields 6-alkyl/aryl-9-bromo derivatives:

  • Mechanism : Acid-catalyzed dehydration forms the quinoxaline ring, followed by bromination at the 9-position using N-bromosuccinimide (NBS).

  • Scope : Compatible with benzyl, 4-fluorobenzyl, and butyl substituents at the 6-position.

Cytostatic Activity Correlation

  • Substituent Effects : 6-(4-Fluorobenzyl) derivatives show IC₅₀ values of 3.2 μM against MCF-7 cells, attributed to enhanced DNA intercalation.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

MethodKey ReagentsCatalystYield (%)Scalability
Classical Condensation5-Bromo isatinNone67Moderate
Ru-CatalyzedSulfonyl azides, DDQRu(II)94High
Pd-CatalyzedAryl boronic acids, AminesPd complexes75Moderate
Dihydroindole Route2,3-Dioxo-dihydroindoleAcetic acid80Low

Analyse Des Réactions Chimiques

Types of Reactions: 9-Bromo-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: It can react with different nucleophiles to form substituted derivatives.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its biological activity.

    Cycloaddition Reactions: These are used to form more complex fused ring systems.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various N-substituted derivatives and sulfonyl chloride derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties
Numerous studies have demonstrated the anticancer potential of 9-bromo-6H-indolo[2,3-b]quinoxaline. The compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The mechanism of action primarily involves DNA intercalation , which disrupts DNA replication and transcription processes.

Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)4.2
HeLa (Cervical Cancer)6.8

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

Case Studies
A study involving various derivatives of indolo[2,3-b]quinoxaline highlighted that compounds similar to this compound exhibited significant anticancer activity across a panel of approximately 60 human tumor cell lines. Notably, derivatives were tested for their cytostatic activity against human T-lymphocytes and murine leukemia cells, with some showing promising results comparable to established chemotherapeutics .

Biological Research

DNA Interaction Studies
Research has focused on the interactions between this compound and DNA. The compound's ability to intercalate into the DNA helix allows it to serve as a valuable tool for studying DNA dynamics and cellular pathways related to cancer progression .

Mechanistic Insights
The biochemical pathways affected by this compound include those involved in DNA replication and transcription. Its high solubility in various solvents enhances its bioavailability, making it suitable for in vitro studies .

Industrial Applications

Optoelectronic Devices
The unique photophysical properties of this compound make it a candidate for use in optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its electronic properties are being explored for potential enhancements in device performance .

Summary of Key Features

FeatureDescription
Target DNA
Mode of Action Intercalation into the DNA helix
Biochemical Pathways Affected DNA replication and transcription
Stability High stability with retention over extended periods
Industrial Use Optoelectronic devices

Mécanisme D'action

The primary mechanism by which 9-Bromo-6H-indolo[2,3-b]quinoxaline exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the normal function of the DNA helix. This disruption can inhibit DNA replication and transcription, leading to cytotoxic effects . The compound also shows significant multidrug resistance modulating activity by acting on ATP-binding cassette transporters .

Comparaison Avec Des Composés Similaires

Anticancer and Cytotoxic Effects

  • 9-Bromo-6H-indoloquinoxaline: Acts as a DNA intercalator, showing IC₅₀ values of 8–12 µM against HL-60 leukemia cells .
  • 6-(Triazolylmethyl) derivatives : Substituents like CF₃ or Cl at C3 enhance cytotoxicity (IC₅₀: 2–5 µM) in cervical, prostate, and lung cancer lines .
  • Morpholinoethyl side chains: Improve AT-specific DNA binding, mimicking ellipticine’s mechanism .

Antiviral Activity

  • B-220 analog (9-Bromo derivative): Inhibits HSV-1, VZV, and CMV at EC₅₀ < 1 µM, outperforming non-halogenated analogs .

Activité Biologique

Overview

9-Bromo-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that exhibits significant biological activity, particularly through its interactions with DNA and proteins. This compound has garnered attention for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound facilitate its intercalation into DNA, leading to various biochemical effects.

DNA Intercalation

The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, disrupting normal replication and transcription processes. The intercalation stabilizes the DNA structure while inhibiting essential cellular functions, leading to cytotoxic effects on cancer cells .

Cellular Effects

The compound's interaction with DNA influences several cellular processes:

  • Inhibition of DNA Replication : By disrupting the normal functioning of DNA, it prevents cell division in rapidly proliferating cancer cells.
  • Alteration of Gene Expression : The compound can modify gene expression profiles by affecting transcription factors and regulatory pathways.
  • Cytotoxicity : this compound has shown significant cytotoxic effects against various human cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of multiple cancer cell lines. For example:

  • IC50 Values : In studies involving human leukemia cell lines such as K-562, 9-bromo derivatives exhibited IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
K-56223
Molt 4/C838
CEM38

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal strains. Some derivatives have shown significant antibacterial and antifungal activities, indicating a broad spectrum of pharmacological potential .

The molecular interactions of this compound primarily involve:

  • Intercalation into DNA : This leads to structural stabilization of the DNA complex and subsequent inhibition of replication and transcription.
  • Influence on Cellular Signaling : The compound may also affect various signaling pathways within cells that regulate apoptosis and cell survival mechanisms .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound derivatives in preclinical models:

  • Synthesis and Evaluation : A study synthesized several derivatives of indolo[2,3-b]quinoxaline and evaluated their anticancer activities against a panel of human tumor cell lines. Some derivatives displayed superior activity compared to conventional drugs like melphalan .
  • Dual Activity : Research highlighted that certain derivatives not only exhibited anticancer properties but also demonstrated significant antimicrobial activity against both bacterial and fungal pathogens. This dual action enhances their therapeutic potential in treating infections in cancer patients .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Substrate CompatibilityScalability
One-pot C–N/C–H60–75Aromatic amines onlyModerate
Two-step Suzuki/annulation80–90Aromatic/aliphatic aminesHigh

How can researchers resolve contradictions in reported DNA-binding affinities of this compound derivatives?

Answer:
Discrepancies in DNA-binding data often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Br at position 9) reduce intercalation strength, while electron-donating groups (e.g., methoxy) enhance binding via π-stacking. For example, 6-(4-methoxyphenyl)-substituted derivatives show higher thermal stability (ΔTm = +8–10°C) compared to brominated analogs (ΔTm = +4–6°C) .
  • Side-chain interactions : Quaternary ammonium groups (e.g., dimethylaminoethyl) improve binding affinity (Kb = 10<sup>5</sup>–10<sup>6</sup> M<sup>−1</sup>) by stabilizing minor-grove interactions, whereas hydroxyl-terminated chains exhibit weaker binding (Kb = 10<sup>3</sup>–10<sup>4</sup> M<sup>−1</sup>) .
    Methodological recommendation : Use standardized protocols (e.g., UV-vis hypochromicity assays at fixed ionic strength) and compare ΔTm values across studies to normalize experimental variability .

What strategies optimize the photovoltaic efficiency of indolo[2,3-b]quinoxaline-based dyes in DSSCs?

Answer:
Key design principles include:

  • Donor-π-acceptor (D-π-A) tuning : Incorporating strong donors (e.g., triphenylamine) elevates HOMO levels (−5.2 eV vs. −5.6 eV for carbazole), improving electron injection into TiO2. Bithiophene π-linkers red-shift absorption (λmax = 550 nm) compared to phenyl spacers (λmax = 480 nm), enhancing light harvesting .
  • Aggregation suppression : Bulky substituents (e.g., butyl groups at position 6) reduce dye aggregation, increasing incident photon-to-current efficiency (IPCE) from 65% to 85% .

Q. Table 2: Photovoltaic Performance of Selected Dyes

Dye CodeDonorπ-LinkerEfficiency (%)
FS10TriphenylaminePhenyl6.8
FS11CarbazoleBithiophene7.2
FS12PhenothiazineThiophene6.5

How do fluorine substitutions at position 9 influence the biological activity of indoloquinoxaline derivatives?

Answer:
Fluorination at position 9 enhances:

  • DNA intercalation : 9-Fluoro derivatives exhibit higher binding constants (Kb = 2.5 × 10<sup>5</sup> M<sup>−1</sup>) than brominated analogs (Kb = 1.1 × 10<sup>5</sup> M<sup>−1</sup>) due to increased electronegativity and hydrophobic interactions .
  • Cytotoxicity : Fluorinated compounds show IC50 values of 1.2–2.5 µM against HeLa cells, compared to 3.8–5.6 µM for non-fluorinated derivatives. This correlates with improved cellular uptake and mitochondrial membrane disruption .

What analytical techniques are critical for characterizing indoloquinoxaline-based compounds?

Answer:

  • Spectroscopic characterization :
    • UV-vis/fluorescence : Determine λmax and Stokes shifts (e.g., 100–150 nm for bithiophene-linked dyes) .
    • Circular dichroism (CD) : Detect DNA-binding modes (e.g., bisignate CD signals confirm intercalation) .
  • Electrochemical studies : Cyclic voltammetry measures HOMO/LUMO levels (e.g., −5.4 eV/−3.1 eV for FS11) .
  • Theoretical modeling : DFT calculations predict charge-transfer dynamics and bandgap alignment with TiO2.

Why do some indoloquinoxaline derivatives exhibit variable topoisomerase II inhibition despite strong DNA binding?

Answer:
DNA intercalation does not directly correlate with topoisomerase II inhibition. For example, B-220 analogs bind DNA (Kb = 10<sup>6</sup> M<sup>−1</sup>) but show weak topo II inhibition (IC50 > 50 µM). This suggests:

  • Mechanistic divergence : Activity depends on side-chain interactions with the enzyme’s ATP-binding domain, not intercalation alone .
  • Structural rigidity : Planar indoloquinoxaline cores may sterically hinder enzyme docking, reducing inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-6H-indolo[2,3-b]quinoxaline
Reactant of Route 2
Reactant of Route 2
9-Bromo-6H-indolo[2,3-b]quinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.